chemical structure and properties of clarithromycin ep impurity h
chemical structure and properties of clarithromycin ep impurity h
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Clarithromycin EP Impurity H, a critical process-related impurity and potential degradant of the macrolide antibiotic, clarithromycin. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemical nature, analytical challenges, and control of this specific impurity, grounded in established scientific principles.
Introduction: The Significance of Impurity Profiling in Clarithromycin
Clarithromycin, a semi-synthetic derivative of erythromycin A, is a widely prescribed antibiotic effective against a broad spectrum of bacterial pathogens[]. Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). Like many complex synthetic molecules, the manufacturing and storage of clarithromycin can lead to the formation of impurities[]. These impurities, even in trace amounts, can potentially impact the drug's safety and therapeutic effectiveness[]. Therefore, rigorous identification, characterization, and control of these related substances are mandated by regulatory bodies such as the European Pharmacopoeia (EP).
Clarithromycin EP Impurity H is one such specified impurity that requires careful monitoring. This guide will delve into its chemical structure, physicochemical properties, and the analytical methodologies essential for its detection and quantification.
Chemical Identity and Structure of Impurity H
Clarithromycin EP Impurity H is a structurally related compound to the parent drug, clarithromycin. Its formation involves modification of the desosamine sugar moiety of the clarithromycin molecule.
IUPAC Name: N-((2S,3R,4S,6R)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-4-yl)-N-methylformamide[2][3].
Synonyms:
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USP Clarithromycin Related Compound H[5]
Chemical Structure:
The structure of Impurity H differs from clarithromycin at the dimethylamino group on the desosamine sugar. In Impurity H, one of the methyl groups is replaced by a formyl group.
Figure 1: Comparison of the chemical structures of Clarithromycin and Clarithromycin EP Impurity H, highlighting the N-demethyl-N-formyl modification on the desosamine sugar of Impurity H.
| Property | Clarithromycin | Clarithromycin EP Impurity H |
| Molecular Formula | C₃₈H₆₉NO₁₃ | C₃₈H₆₇NO₁₄ |
| Molecular Weight | 747.95 g/mol | 761.94 g/mol [2][3][4] |
| CAS Number | 81103-11-9 | 127140-69-6[2][3][4] |
Formation and Origin of Impurity H
Clarithromycin EP Impurity H can arise from two primary sources: as a process-related impurity during the synthesis of clarithromycin or as a degradation product upon storage[][7].
Process-Related Formation
The synthesis of clarithromycin from erythromycin A is a multi-step process that involves protection and deprotection of hydroxyl groups, and methylation[8][9][10]. The formation of Impurity H is likely linked to side reactions involving the desosamine moiety.
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N-Demethylation: The dimethylamino group of the desosamine sugar can undergo demethylation under certain synthetic conditions. This can be a side reaction during steps involving acidic or basic conditions, or in the presence of certain reagents.
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N-Formylation: The resulting secondary amine (N-demethyl clarithromycin) is susceptible to formylation. The source of the formyl group could be solvents like dimethylformamide (DMF) if used in the process, or other reagents capable of formylating amines.
Degradation Pathway
Clarithromycin is known to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments[11]. While specific studies detailing the degradation of clarithromycin directly to Impurity H are not widely published, the N-demethylation is a known metabolic pathway for clarithromycin[12]. It is plausible that similar enzymatic or chemical degradation pathways could lead to the N-demethylated intermediate, which could then be susceptible to formylation if a source of the formyl group is present.
Physicochemical Properties
The physicochemical properties of an impurity are critical for developing appropriate analytical and purification methods.
| Property | Value/Description | Source |
| Appearance | Off-white solid | [2] |
| Melting Point | Not available in public literature. | [2] |
| Solubility | Soluble in USP Diluent / EP Diluent (Methanol). Sparingly soluble to insoluble in water. | [2][13][14] |
| pKa (estimated) | The presence of the basic tertiary amine in clarithromycin (pKa ~8.9) is modified to a less basic amide in Impurity H. The pKa of the formamide nitrogen is significantly lower, rendering the molecule less basic overall. | Inferred |
Spectroscopic Characterization
Definitive identification of Impurity H relies on a combination of spectroscopic techniques. While detailed spectral data is often proprietary and provided with the purchase of certified reference standards, the following outlines the expected characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Impurity H would show characteristic signals for the macrolide ring, and the cladinose and modified desosamine sugars. Key differences compared to clarithromycin would be the absence of one N-methyl signal and the appearance of a formyl proton signal (typically in the 8.0-8.5 ppm region). The remaining N-methyl signal may also show a shift.
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¹³C NMR: The carbon NMR spectrum would corroborate the changes observed in the ¹H NMR. A new carbonyl carbon signal for the formyl group would be present (typically in the 160-165 ppm region), and a shift in the N-methyl carbon signal would be expected.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.
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High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₃₈H₆₇NO₁₄).
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the protonated molecule [M+H]⁺ can provide structural information. For macrolides, characteristic losses of the sugar moieties are common. The fragmentation pattern of Impurity H would be expected to show the loss of the modified desosamine sugar, and other fragment ions characteristic of the macrolide ring, which can be compared to the fragmentation of clarithromycin. The protonation is most likely to occur at the amino N atom of the desosamine sugar[16].
Analytical Methodology for Detection and Quantification
The European Pharmacopoeia outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of clarithromycin and its related substances, including Impurity H.
European Pharmacopoeia HPLC Method: A Step-by-Step Protocol
Objective: To separate clarithromycin from its known related substances, including Impurity H, and to quantify their levels.
Methodology:
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Column: A C18 (octadecylsilyl silica gel) column is specified.
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Rationale: C18 columns are the most common stationary phase for clarithromycin analysis due to their hydrophobic nature, which provides good retention and separation of the large, relatively nonpolar macrolide molecules[11].
-
-
Mobile Phase: A gradient elution is employed using:
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Mobile Phase A: An aqueous buffer, typically potassium dihydrogen phosphate, adjusted to a pH of around 4.0-4.4[11].
-
Mobile Phase B: Acetonitrile.
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Rationale for pH: Clarithromycin and many of its impurities, including the N-demethyl precursor to Impurity H, contain a basic dimethylamino group. At a pH of 4.0-4.4, which is well below the pKa of this group (~8.9), the amine will be protonated. This ensures a consistent ionization state, leading to reproducible retention times and improved peak shapes by minimizing interactions with residual silanols on the silica stationary phase[17][18][19].
-
Rationale for Buffer: The phosphate buffer is crucial for maintaining a stable pH throughout the gradient run, which is essential for reproducible chromatography[20][21].
-
-
Column Temperature: Typically maintained at 40 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure and potentially improving peak efficiency. It can also influence the selectivity of the separation[11].
-
-
Detection: UV detection at 205 nm.
-
Rationale: Macrolide antibiotics lack a strong chromophore, but they exhibit UV absorbance at low wavelengths. 205 nm provides a sensitive detection wavelength for clarithromycin and its impurities[12].
-
-
System Suitability: The method specifies system suitability criteria, including resolution between critical pairs and peak symmetry, to ensure the validity of the analytical results.
Control Strategies
Controlling the levels of Impurity H in the final clarithromycin product is essential for ensuring its quality and safety. This can be achieved through:
-
Process Optimization: Careful control of reaction conditions (temperature, pH, reagents) during the synthesis of clarithromycin can minimize the formation of the N-demethylated intermediate and prevent subsequent formylation.
-
Raw Material Control: Ensuring that solvents and reagents used in the manufacturing process are free from potential formylating agents.
-
Purification: Developing effective purification methods, such as recrystallization, to remove Impurity H from the crude clarithromycin product.
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Stability Studies: Conducting forced degradation studies to understand the conditions under which Impurity H may form and establishing appropriate storage conditions for the API and finished drug product to prevent its formation over time.
Conclusion
Clarithromycin EP Impurity H is a critical quality attribute in the production of clarithromycin. A thorough understanding of its chemical structure, formation pathways, and analytical determination is paramount for drug development professionals. The HPLC method outlined in the European Pharmacopoeia provides a robust framework for its control. By implementing effective process controls and purification strategies, manufacturers can ensure that the levels of Impurity H in the final product are maintained within acceptable limits, thereby guaranteeing the quality, safety, and efficacy of this important antibiotic.
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